Glycidyl Caprate-d19
Description
Properties
Molecular Formula |
C₁₃H₅D₁₉O₃ |
|---|---|
Molecular Weight |
247.44 |
Synonyms |
Decanoic Acid 2-Oxiranylmethyl Ester-d19; Decanoic Acid 2,3-Epoxypropyl Ester-d19; 2,3-Epoxy-1-propanol Decanoate-d19; Glycidyl Decanoate-d19; |
Origin of Product |
United States |
Contextualization of Glycidyl Esters Within Relevant Research Domains
Glycidyl (B131873) esters (GEs) are process contaminants that can form in edible oils and fats during high-temperature refining processes, such as deodorization, which is necessary to remove undesirable tastes and odors. fda.gov These compounds are of significant interest in food safety research due to their potential health implications. fda.gov When consumed, GEs are broken down in the digestive system to glycidol (B123203). fda.gov The International Agency for Research on Cancer (IARC) classifies glycidol as a "probable human carcinogen". fda.govopenagrar.de
The highest concentrations of GEs are typically found in refined palm oil, but they are also present in other refined vegetable and marine oils. fda.gov Given the widespread use of these oils in a vast array of food products, from infant formula to baked goods, the accurate detection and quantification of GEs are paramount for regulatory bodies and food manufacturers. fda.gov Research in this domain is focused on understanding the mechanisms of GE formation, developing effective mitigation strategies, and establishing reliable analytical methods for their monitoring. openagrar.deeuropa.eu
The Foundational Role of Stable Isotope Labeled Analogues in Advanced Chemical and Analytical Research
In the realm of quantitative chemical analysis, particularly when employing highly sensitive techniques like mass spectrometry (MS), the use of internal standards is crucial for achieving accurate and reliable results. scioninstruments.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in this regard. acanthusresearch.comscispace.com These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com
The fundamental principle behind the efficacy of SIL internal standards lies in their chemical near-identity to the analyte of interest. acanthusresearch.com This similarity ensures that the SIL standard behaves almost identically to the unlabeled analyte throughout the entire analytical process, including sample preparation, extraction, and ionization in the mass spectrometer. scioninstruments.com However, due to the mass difference, the SIL standard can be distinguished from the analyte by the mass spectrometer. acanthusresearch.com
This co-elution and similar ionization behavior allow the SIL internal standard to effectively compensate for variations that can occur during analysis, such as sample loss during preparation and matrix effects. scioninstruments.commusechem.com Matrix effects, where other components in a complex sample can enhance or suppress the ionization of the target analyte, are a significant source of inaccuracy in mass spectrometry. scioninstruments.com By providing a stable reference point that experiences the same interferences, SIL internal standards enable precise correction and, consequently, more accurate quantification of the analyte. scioninstruments.commusechem.com
Significance of Glycidyl Caprate D19 As a Research Tool and Reference Material
Glycidyl (B131873) Caprate-d19 serves as a labeled analogue of Glycidyl Caprate. pharmaffiliates.com Its primary and most critical application in academic and industrial research is as an internal standard for the quantitative analysis of glycidyl esters in various matrices, most notably edible oils and fats. mdpi.com
The analytical determination of GEs can be complex. Methodologies are broadly categorized into indirect and direct approaches. analis.com.mynih.gov Indirect methods, which are more common for routine analysis, involve the conversion of GEs to a common derivative, such as 3-monochloropropane-1,2-diol (3-MCPD), before analysis by gas chromatography-mass spectrometry (GC-MS). analis.com.myrestek.com Direct methods, often utilizing liquid chromatography-mass spectrometry (LC-MS), aim to measure the intact glycidyl esters. analis.com.mynih.gov
In both approaches, the use of a suitable internal standard is essential. Glycidyl Caprate-d19, with its deuterium-labeled caprate chain, is an ideal internal standard for the quantification of glycidyl esters. Its structure ensures that it mimics the behavior of the various glycidyl esters present in a sample during extraction and analysis. For instance, in official methods like AOCS Cd 29a-13, a deuterated internal standard (C16:0-GE-d5) is added at the beginning of the procedure to ensure accuracy. mdpi.com The use of such SIL standards significantly improves the robustness and accuracy of the analytical results. scispace.com
The availability and use of this compound and other similar SIL standards are crucial for laboratories to perform validated and reliable testing of GEs in food products, ensuring compliance with regulatory limits set by authorities like the European Union. mdpi.comrestek.com
Scope and Objectives of Academic Investigations Involving Glycidyl Caprate D19
Strategies for Site-Specific Deuterium (B1214612) Labeling in Glycidyl Ester Synthesis
The introduction of deuterium into a molecule can be achieved through various methods, with the choice depending on the desired location of the label and the stability of the starting materials and intermediates. For glycidyl esters, labeling is typically targeted at the fatty acid chain, as in this compound, where the C10 acyl chain is perdeuterated.
Site-specific deuterium labeling is a fundamental technique in chemical and biological research for tracing metabolic pathways and quantifying molecules. arkat-usa.org The primary strategies involve either starting with a commercially available deuterated precursor or introducing deuterium during the synthetic sequence.
Use of Deuterated Precursors: The most straightforward approach is to begin the synthesis with a building block that already contains the deuterium labels in the desired positions. arkat-usa.org For the synthesis of this compound, this would involve using capric acid-d19 (deuterated decanoic acid). This precursor can be synthesized or obtained commercially.
H-D Exchange Reactions: For certain positions on a molecule, particularly those adjacent to carbonyl groups or other activating functionalities, hydrogen-deuterium (H-D) exchange reactions can be employed. arkat-usa.org This is typically achieved by treating the substrate with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CH₃OD), often in the presence of an acid or base catalyst. arkat-usa.org However, for creating a perdeuterated alkyl chain like in this compound, this method is less practical than starting with a fully deuterated precursor.
Deuteride-Donating Reagents: Specific deuterium atoms can be introduced using deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This method is highly specific but depends on the presence of a suitable functional group (e.g., a ketone or ester) to be reduced.
In the context of this compound, the synthesis relies on the availability of capric acid-d19, making the selection of the precursor the critical step in the labeling strategy.
Precursor Selection and Chemical Transformations for this compound Synthesis
The synthesis of this compound involves the esterification of a deuterated capric acid precursor with a glycidyl moiety. The common precursors for the glycidyl group are glycidol (B123203) or epichlorohydrin (B41342).
Key Precursors:
Capric Acid-d19: The essential starting material containing the nineteen deuterium atoms on the acyl chain.
Glycidol or Epichlorohydrin: The source of the 2,3-epoxypropyl (glycidyl) group.
Synthetic Pathways:
Two primary routes can be envisioned for the synthesis of this compound, analogous to methods used for other glycidyl esters. nih.govijarsct.co.ingoogle.com
Direct Esterification with Glycidol: This method involves the direct reaction of capric acid-d19 with glycidol. nih.gov The reaction can be catalyzed by enzymes, such as Novozym 435, or by acid catalysts. The enzymatic route offers high selectivity and milder reaction conditions. nih.gov
Reaction: Capric Acid-d19 + Glycidol → this compound + H₂O
Reaction with Epichlorohydrin: This is a common industrial method for producing glycidyl esters. ijarsct.co.ingoogle.com The synthesis occurs in two steps: first, the addition of capric acid-d19 to epichlorohydrin to form a chlorohydrin ester intermediate. Second, the cyclization of this intermediate via dehydrochlorination using a base to form the epoxide ring of this compound. ijarsct.co.ingoogle.com
Reaction Steps:
Capric Acid-d19 + Epichlorohydrin → 3-chloro-2-hydroxypropyl decanoate-d19
3-chloro-2-hydroxypropyl decanoate-d19 + Base → this compound + Salt + H₂O
A variation involves first forming the sodium salt of capric acid-d19, which then reacts with epichlorohydrin. ijarsct.co.in
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Direct Esterification with Glycidol (Enzymatic) | Reaction with Epichlorohydrin |
| Key Reagents | Capric Acid-d19, Glycidol, Immobilized Lipase | Capric Acid-d19, Epichlorohydrin, Base/Catalyst |
| Reaction Conditions | Mild temperatures (e.g., 40-70°C) nih.gov | Higher temperatures, often requires a catalyst google.com |
| Byproducts | Water | Water, inorganic salts (e.g., NaCl) ijarsct.co.in |
| Advantages | High selectivity, environmentally benign | Cost-effective for large-scale production google.com |
| Disadvantages | Enzyme cost and stability | Use of hazardous reagents, potential for side reactions |
Purification and Characterization Techniques for Research-Grade Deuterated Glycidyl Caprate
Achieving high purity is essential for research-grade this compound, especially for its use as an internal standard where contaminants could interfere with analysis.
Purification Techniques:
Following synthesis, the crude product is purified to remove unreacted starting materials, catalysts, and byproducts. Common methods include:
Solid-Phase Extraction (SPE): This is a widely used technique for purifying glycidyl esters from complex mixtures like edible oils. researchgate.net It often involves a multi-step process using different sorbents, such as C18 (reverse-phase) and silica (B1680970) (normal-phase) cartridges, to effectively separate the target compound. researchgate.net
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is a standard method. nih.gov The crude product is loaded onto a silica gel column, and a solvent gradient (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to elute the components. nih.gov Fractions are collected and analyzed to isolate the pure this compound.
Distillation/Extraction: In some cases, distillation can be used to remove volatile impurities or byproducts. google.com Liquid-liquid extraction may also be employed as an initial cleanup step. google.com
Characterization Techniques:
The identity and purity of the synthesized this compound are confirmed using various analytical methods:
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), this is the primary technique for confirming the molecular weight and, therefore, the successful incorporation of the deuterium atoms. researchgate.netrestek.com The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₁₃H₅D₁₉O₃), which is significantly different from its non-deuterated analog. pharmaffiliates.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. In the case of this compound, the ¹H NMR spectrum would confirm the presence of protons on the glycidyl moiety and the near-complete absence of proton signals from the C10 acyl chain. nih.gov ²H (Deuterium) NMR can also be used to confirm the locations of the deuterium labels directly.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O) and the epoxide C-O bonds. It would also show C-D stretching vibrations instead of the typical C-H stretches for the acyl chain. osti.gov
Table 2: Key Characterization Data for this compound
| Technique | Expected Result | Purpose |
| LC-MS/MS | Detection of the correct molecular ion [M+Na]⁺. | Confirms molecular weight and successful deuteration. ovid-verband.de |
| GC-MS | Fragmentation pattern consistent with the structure. | Structural confirmation and purity assessment. researchgate.net |
| ¹H NMR | Signals corresponding to glycidyl protons (e.g., δ ≈ 2.6, 2.8, 3.1, 3.8, 4.3 ppm); absence of signals for the C10 alkyl chain. | Confirms structure and site-specific labeling. |
| ¹³C NMR | Signals for all 13 carbon atoms, with those bonded to deuterium showing characteristic splitting or lower intensity. | Verifies the carbon skeleton. |
| FTIR | C=O stretch (ester), C-O stretch (epoxide), C-D stretch. | Functional group identification. osti.gov |
Methodological Advancements in Isotopic Labeling Efficiency for Glycidyl Esters
The demand for high-purity isotopically labeled standards has driven advancements in labeling methodologies, aiming for greater efficiency, higher yields, and broader applicability. musechem.com
Improved Catalysis: The development of more efficient and selective catalysts for esterification and epoxidation reactions is a continuous area of research. For glycidyl ester synthesis, this includes novel enzyme formulations with enhanced stability and activity, as well as new homogeneous and heterogeneous chemical catalysts that can operate under milder conditions, reducing byproduct formation. nih.gov
Late-Stage Functionalization (LSF): While often more complex, LSF techniques aim to introduce isotopes into a molecule at a later stage of the synthesis. musechem.com This can be advantageous as it minimizes the number of synthetic steps that have to be carried out with the expensive labeled material. For glycidyl esters, this could theoretically involve developing methods for H-D exchange on the pre-formed glycidyl caprate molecule, although achieving complete perdeuteration of the alkyl chain this way is challenging.
Flow Chemistry: The use of continuous flow reactors for synthesis is gaining traction. Flow chemistry can offer better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This could be applied to the synthesis of deuterated glycidyl esters to improve efficiency and consistency.
High-Throughput Screening: Modern research employs high-throughput screening of reaction conditions (catalysts, solvents, temperatures) to rapidly optimize synthetic procedures, leading to more efficient and cost-effective production of labeled compounds. nih.gov
These advancements contribute to making isotopically labeled standards like this compound more accessible and reliable for research and regulatory analysis. musechem.comnih.gov
This compound as an Internal Standard in Quantitative Analytical Methodologies
This compound is a stable isotope-labeled (SIL) analogue of Glycidyl Caprate, a compound belonging to the glycidyl ester family. pharmaffiliates.com In quantitative analytical chemistry, SIL compounds are considered the gold standard for use as internal standards, particularly in isotope dilution analysis (IDA). nih.gov The fundamental principle behind using this compound is that its chemical and physical properties are nearly identical to its non-labeled counterpart, Glycidyl Caprate. waters.com This ensures that it behaves similarly during sample extraction, cleanup, chromatographic separation, and ionization in a mass spectrometer. wuxiapptec.com By adding a known quantity of this compound to a sample at the beginning of the analytical workflow, any variability or loss of the target analyte during the process can be accurately corrected for by monitoring the ratio of the analyte to the internal standard. wuxiapptec.comnih.gov This approach significantly enhances the accuracy, precision, and reliability of quantitative results. lcms.cz
Application in Mass Spectrometry-Based Quantification Research (LC-MS/MS, GC-MS)
Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is the definitive method for the sensitive and specific quantification of glycidyl esters. analis.com.myrsc.org In these applications, this compound is indispensable for achieving accurate quantification via Stable Isotope Dilution Analysis (SIDA). nih.gov Both GC-MS and LC-MS/MS methods are widely employed, each with specific sample preparation and analysis protocols. Indirect GC-MS methods often involve the transesterification of glycidyl esters to a free form, followed by derivatization with an agent like phenylboronic acid (PBA) to increase volatility for GC analysis. restek.comeuropa.eurestek.com Direct methods, typically using LC-MS, allow for the analysis of the intact glycidyl esters without chemical modification. ovid-verband.deresearchgate.net
For reliable quantification using MS/MS, the ionization source parameters and fragmentation pathways for both the analyte (Glycidyl Caprate) and the internal standard (this compound) must be optimized.
In LC-MS/MS , Atmospheric Pressure Chemical Ionization (APCI) is frequently used for glycidyl ester analysis, often operating in positive ion mode. nih.gov Optimization involves adjusting parameters like vaporizer temperature and corona discharge current to maximize the formation of the protonated molecule, [M+H]⁺. For tandem mass spectrometry, this precursor ion is then subjected to collision-activated dissociation (CAD) to generate characteristic product ions. nih.gov The instrument monitors specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides high specificity. nih.gov
In GC-MS , Electron Ionization (EI) is common after the analyte has been derivatized. europa.eu The optimization focuses on the electron energy to produce a repeatable fragmentation pattern. The resulting mass spectrum of the derivatized Glycidyl Caprate will show specific fragment ions. The spectrum for the derivatized this compound will show the same fragmentation pattern, but the corresponding fragments will have a higher mass-to-charge (m/z) ratio due to the presence of the 19 deuterium atoms. nih.gov
The fragmentation pathways are crucial for structural confirmation and for selecting the most intense and specific MRM transitions for quantification. nih.gov The stability of the chosen fragments directly impacts the sensitivity and robustness of the method.
Table 1: Illustrative MS/MS Parameters for Glycidyl Ester Analysis This table provides representative values for glycidyl ester analysis; specific parameters for Glycidyl Caprate would require experimental optimization.
| Parameter | Setting for LC-MS/MS (APCI) | Setting for GC-MS (EI) |
|---|---|---|
| Ionization Mode | Positive Ion | Electron Ionization |
| Precursor Ion (Analyte) | [M+H]⁺ | Molecular Ion of PBA derivative |
| Precursor Ion (IS) | [M+d19+H]⁺ | Molecular Ion of d19-PBA derivative |
| Collision Energy | Optimized for specific transitions | N/A (fragmentation by EI) |
| Monitored Ions (Analyte) | Transition 1: Precursor → Product 1 Transition 2: Precursor → Product 2 | Fragment 1 (m/z) Fragment 2 (m/z) | | Monitored Ions (IS) | Transition 1: Precursor → Product 1 Transition 2: Precursor → Product 2 | Fragment 1 (m/z + mass shift) Fragment 2 (m/z + mass shift) |
When analyzing samples from complex matrices, such as edible oils, fats, or processed foods, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer source. longdom.orgnih.gov This phenomenon, known as the "matrix effect," can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, causing significant errors in quantification. longdom.orgchromatographyonline.com Ion suppression is the more common issue and arises when co-eluting matrix components compete with the analyte for ionization efficiency. chromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract matrix effects. wuxiapptec.comresearchgate.net Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column at virtually the same time. waters.com Consequently, both the analyte and the internal standard are exposed to the same matrix interferences and experience the same degree of ion suppression or enhancement. waters.com While the absolute signal intensity of both compounds may fluctuate, their ratio remains constant and proportional to the analyte's concentration. wuxiapptec.com This allows for the accurate calculation of the analyte concentration despite the unpredictable influence of the sample matrix.
Optimization of Ionization Parameters and Fragmentation Pathways
Role in Advanced Chromatographic Separation Techniques (e.g., SFC, HPLC, GC) for Research Analysis
The goal of chromatography is to separate the analyte of interest from other components in the sample before it reaches the detector. rsc.org In the analysis of complex materials, achieving complete separation is a significant challenge due to the sheer number of compounds present. chromatographyonline.com Advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), and comprehensive two-dimensional gas chromatography (GCxGC) are employed to improve separation efficiency. lcms.czgcms.czfagg.be
Chromatographic resolution is the measure of separation between two peaks in a chromatogram. High resolution is critical for accurate quantification. However, in complex samples, peaks frequently overlap (co-elute). chromatographyonline.com While techniques like UHPLC and GCxGC offer superior resolving power compared to conventional methods, some co-elution may still occur. gcms.cz
In such cases, mathematical techniques known as peak deconvolution can be applied. spectralworks.com When a mass spectrometer is used as the detector, it acquires full mass spectra across the entire chromatographic peak. Deconvolution algorithms can analyze this data to distinguish between the mass spectra of two or more overlapping compounds, effectively separating them computationally. spectralworks.com
Developing a robust analytical method for complex matrices like fats and oils requires careful optimization of both sample preparation and chromatographic conditions. restek.comeuropa.eu The matrix itself, primarily composed of triacylglycerols (TAGs), can interfere with the analysis. chromatographyonline.com
Sample Preparation: Methods often involve steps like liquid-liquid extraction or solid-phase extraction (SPE) to remove the bulk of the matrix while retaining the analytes. nih.govnih.gov Adding this compound at the very beginning of this process is crucial, as it accounts for any analyte loss that may occur during these multi-step procedures.
Chromatographic Technique:
GC: Provides high resolution, especially for volatile compounds, but requires derivatization for glycidyl esters. restek.com
HPLC/UHPLC: Allows for the direct analysis of intact esters, often using reversed-phase columns. nih.govnih.gov Gradient elution is typically required to separate analytes from the complex background.
SFC: Uses supercritical CO2 as the primary mobile phase, which has low viscosity and allows for very fast, efficient separations of lipid-soluble compounds like glycidyl esters. chromatographyonline.comchromatographytoday.com It is considered a "green" alternative to normal-phase HPLC. chromatographyonline.comchromatographyonline.com
During method development, this compound helps validate the performance of each step, from extraction recovery to chromatographic efficiency, ensuring the final method is both accurate and rugged for routine analysis. gerstel.com
Table 2: Representative Chromatographic Techniques and Conditions for Glycidyl Ester Analysis This table summarizes typical starting points for method development.
| Parameter | GC-MS (Indirect) | HPLC-MS (Direct) | SFC-MS (Direct) |
|---|---|---|---|
| Column | Mid-polarity capillary column (e.g., Rxi-17Sil MS) restek.com | C18 reversed-phase (e.g., YMC-Pack ODS-AM) nih.gov | Chiral or achiral packed columns |
| Mobile Phase | Carrier Gas: Helium population-protection.eu | A: Methanol/Acetonitrile/Water B: Organic Solvent ovid-verband.denih.gov | A: Supercritical CO₂ B: Co-solvent (e.g., Methanol) chromatographyonline.com | | Flow Rate | ~1-2 mL/min | ~0.3-0.8 mL/min | ~1.5-3 mL/min chromatographyonline.com | | Mode | Temperature Gradient restek.com | Solvent Gradient | Co-solvent Gradient chromatographyonline.com | | Internal Standard Use | Corrects for derivatization yield, injection variability, and analyte loss. | Corrects for extraction loss, injection variability, and matrix effects. | Corrects for extraction loss, injection variability, and matrix effects. |
Enhancing Chromatographic Resolution and Peak Deconvolution
Utilization in Method Validation and Quality Assurance in Analytical Research
The reliability and accuracy of analytical data are paramount in scientific research. In the analysis of food contaminants like glycidyl esters, which are formed during the high-temperature processing of edible oils, ensuring the quality of analytical methods is critical. chiron.noresearchgate.netfoodsafety.gov.mo Isotopically labeled internal standards, such as this compound, are indispensable tools in the validation of analytical methods and for ongoing quality assurance. nih.govpharmaffiliates.com Their use helps to guarantee that the data generated is accurate, precise, and comparable across different laboratories and studies. wiley.com
Stable isotope-labeled compounds are considered the gold standard for absolute quantification in mass spectrometry-based lipidomics. nih.govlipidomicstandards.org This is because they have nearly identical physical and chemical properties to their non-labeled counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic analysis. caymanchem.com This similarity allows for the correction of variations that can occur during the analytical process, such as lipid degradation during sample preparation, matrix effects, and fluctuations in instrument response. rsc.org
The limit of detection (LOD) and limit of quantification (LOQ) are crucial performance characteristics of an analytical method. nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govcawood.co.uk The International Council for Harmonisation (ICH) provides guidelines for determining these limits, often based on the standard deviation of the response and the slope of the calibration curve. sepscience.com
In the analysis of glycidyl esters, deuterated standards like this compound play a vital role in establishing LOD and LOQ. By spiking blank samples with known, low concentrations of the deuterated standard, analysts can determine the method's sensitivity. For instance, a study on the direct analysis of glycidyl esters in vegetable oils using liquid chromatography-mass spectrometry (LC-MS) utilized a deuterated glycidyl palmitate standard to establish method performance. nih.gov The LOD and LOQ are typically calculated using the formulas LOD = 3.3σ / S and LOQ = 10σ / S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve. sepscience.comrestek.com
The use of this compound allows for a more accurate determination of these limits by mimicking the behavior of the native analyte in the sample matrix. This is particularly important in complex food matrices where interferences can affect the signal-to-noise ratio.
Table 1: Example of LOD and LOQ Determination for Glycidyl Esters
| Analyte | Fortification Level | LOD (ng/mL) | LOQ (ng/mL) |
| Glycidyl Stearate | LOQ in palm kernel oil | 0.2 | 1.0 |
| Glycidyl Oleate (B1233923) | LOQ in palm oil | 1.0 | 2.5 |
This table is illustrative and based on typical values found in validation studies. Actual values may vary depending on the specific method and matrix.
Method validation requires a thorough assessment of recovery, precision, and accuracy to ensure the reliability of the results. researchgate.net Recovery experiments determine the efficiency of the extraction process by comparing the amount of analyte measured in a spiked sample to the known amount added. Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value.
This compound is instrumental in these assessments. By adding a known amount of the deuterated standard to samples before extraction, it serves as an internal benchmark throughout the entire analytical procedure. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the deuterated standard, allowing for accurate correction.
For example, in a direct LC-MS method for glycidyl ester analysis, deuterated glycidyl palmitate was used as an internal standard. nih.gov The recovery values for seven different glycidyl esters ranged from 82.7% to 147.5%, with the majority of analyte/sample combinations showing mean recoveries between 80% and 120%. nih.gov The precision of the method is often expressed as the relative standard deviation (RSD), with studies showing RSD values for repeatability ranging from 1.3% to 21% for glycidyl ester analysis. europa.eu
Table 2: Illustrative Recovery and Precision Data for Glycidyl Ester Analysis
| Analyte | Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Glycidyl Palmitate | Vegetable Oil | 100 | 95 | 5.2 |
| Glycidyl Oleate | Infant Formula | 50 | 105 | 7.8 |
| Glycidyl Linoleate | Crackers | 200 | 98 | 6.5 |
This table presents hypothetical data to illustrate the use of deuterated standards in assessing recovery and precision. The values are representative of those reported in scientific literature. nih.goveuropa.eu
Interlaboratory studies, also known as proficiency tests, are essential for ensuring that different laboratories can produce comparable and reliable results. iisnl.com These studies involve distributing identical samples to multiple laboratories for analysis. The results are then compared to assess the performance of the analytical methods and identify any discrepancies.
The use of a common, well-characterized internal standard like this compound is crucial for the success of such studies. It helps to minimize variations that may arise from differences in instrumentation, reagents, or laboratory procedures. A method comparison study organized by the Joint Research Centre (JRC) of the European Commission on the determination of glycidyl esters in edible oils confirmed that results from different indirect analytical methods were comparable. europa.eu Such studies are vital for establishing harmonized and standardized methods, which are often adopted by regulatory bodies like ISO. bcp-instruments.com
The availability of reliable deuterated standards facilitates the validation and harmonization of both direct and indirect analytical methods for glycidyl esters, ultimately leading to more consistent and trustworthy data for food safety assessments.
Assessment of Recovery, Precision, and Accuracy in Research Studies
Comparative Analysis of Direct and Indirect Analytical Approaches with Deuterated Standards
The analysis of glycidyl esters in food can be performed using two main approaches: direct and indirect methods. researchgate.netrestek.comfei-online.com
Indirect methods are more commonly used for routine analysis. gcms.cz These methods typically involve the conversion of glycidyl esters to a derivative, such as 3-monochloropropane-1,2-diol (3-MCPD), which is then analyzed by gas chromatography-mass spectrometry (GC-MS). chiron.noeuropa.eu While these methods are generally faster and require fewer standards, they can be prone to inaccuracies. restek.comnih.gov For instance, the conversion process can sometimes lead to the formation of artifacts, resulting in an overestimation of the glycidyl ester content. europa.eunih.gov
Direct methods , on the other hand, analyze the intact glycidyl esters without any chemical conversion. restek.com These methods, which typically employ liquid chromatography-mass spectrometry (LC-MS), provide a more accurate and detailed profile of the glycidyl esters present in a sample. fei-online.comnih.gov However, they can be more time-consuming and may require more extensive sample clean-up to remove interferences from the high background of triacylglycerols. restek.com
Deuterated standards like this compound are essential for both approaches. caymanchem.comisotope.com In indirect methods, they are used to correct for inefficiencies in the derivatization reaction and for any losses during sample preparation. europa.eu In direct methods, they serve as ideal internal standards to compensate for matrix effects and variations in instrument response. lipidomicstandards.orgnih.gov
A comparative study analyzing glycidyl esters in vegetable oils using both a direct LC-time-of-flight MS (LC-TOFMS) method and an indirect DGF method found that the indirect method consistently produced higher results. nih.gov The use of a deuterated glycidyl palmitate internal standard in the direct method provided a more accurate quantification, highlighting the importance of direct analysis for obtaining reliable data, especially when investigating the formation and mitigation of these contaminants. nih.gov The use of such standards helps ensure accurate quantification, independent of the matrix, and avoids the generation of false-positive results because the glycidyl ester is quantified directly rather than through a differential measurement.
Table 3: Comparison of Direct and Indirect Analytical Approaches
| Feature | Direct Analysis (e.g., LC-MS) | Indirect Analysis (e.g., GC-MS) |
| Principle | Analysis of intact glycidyl esters | Conversion to a derivative (e.g., 3-MCPD) before analysis |
| Accuracy | Generally higher, less prone to artifacts | Potential for overestimation due to artifact formation |
| Specificity | Provides a detailed profile of individual glycidyl esters | Measures a total or converted amount |
| Throughput | Can be more time-consuming | Often faster for routine screening |
| Role of Deuterated Standard | Internal standard for quantification and correction of matrix effects | Corrects for derivatization efficiency and sample prep losses |
Elucidation of Chemical Reaction Mechanisms Involving Glycidyl Esters Using Deuterated Tracers
The use of deuterated glycidyl esters, such as this compound, is instrumental in elucidating the intricate mechanisms of chemical reactions involving this class of compounds. By introducing a labeled analogue into a reaction mixture, chemists can follow the path of the deuterated portion of the molecule, providing unambiguous evidence for proposed reaction pathways. dur.ac.uk
One key area of investigation is the reaction of the epoxide ring. In acidic conditions, the reaction of glycidyl methacrylate (B99206) (a related compound) with both carboxylic and hydroxyl groups has been shown to proceed through an epoxide ring-opening mechanism. researchgate.netresearchgate.net In basic conditions, both transesterification and epoxide ring-opening mechanisms are observed. researchgate.netresearchgate.net The use of a deuterated tracer like this compound would allow for the precise tracking of the caprate moiety, confirming whether it remains attached to the original glycidyl backbone or is transferred to other molecules during the reaction.
In the context of food chemistry, studies have utilized deuterium-labeled fatty acids to investigate the interconversion between 3-monochloropropanediol (3-MCPD) esters and glycidyl esters during processes like oil deodorization. researchgate.net These tracer studies have revealed that 3-MCPDE can be converted into glycidyl esters, and the specific fatty acid attached influences this conversion. researchgate.net For instance, when deuterium-labeled 3-MCPD palmitate or oleate were used, the corresponding labeled glycidyl esters were detected, indicating a direct conversion. researchgate.net The use of this compound in similar experiments would help to further understand these complex, process-induced reactions.
The primary application of deuterated glycidyl esters in many studies is as an internal standard for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). cabidigitallibrary.orgresearchgate.netscioninstruments.comscioninstruments.com In this role, a known amount of the deuterated standard is added to a sample at an early stage of preparation. scioninstruments.com Because the deuterated standard has nearly identical chemical and physical properties to the analyte of interest, it experiences similar losses during sample preparation and variations in instrument response. scioninstruments.comscioninstruments.com By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate and precise quantification can be achieved, which is crucial for mechanistic and kinetic studies. nih.govscispace.comchromatographyonline.com
Investigation of Degradation Pathways and Chemical Transformations in Research Contexts
Understanding the degradation pathways of glycidyl esters is critical, particularly in food science and polymer chemistry. Deuterated tracers like this compound are invaluable tools for these investigations. By monitoring the appearance of deuterated fragments, researchers can piece together the sequence of bond-breaking and bond-forming events that constitute the degradation process.
Kinetic studies on the degradation of glycidyl esters have shown that the reaction often follows pseudo-first-order kinetics. nih.gov Research has indicated that the degradation of glycidyl esters can occur more readily than their formation, with a significantly lower activation energy for the degradation reaction (e.g., 12.87 kJ/mol for degradation versus 34.58 kJ/mol for formation in one study). nih.gov The primary degradation pathway during heating involves the ring-opening of the epoxide to form a monoacylglycerol, followed by hydrolysis to yield a fatty acid and glycerol (B35011). nih.gov The use of this compound would allow for the unambiguous identification of deuterated capric acid and other deuterated degradation products, confirming this pathway.
Some proposed degradation mechanisms have involved a cyclic acyloxonium intermediate; however, studies using analytical techniques such as Fourier transform infrared (FTIR) spectroscopy and quadrupole time-of-flight mass spectrometry (Q-TOF-MS) have not found evidence for this intermediate in the thermal degradation of glycidyl esters. nih.gov Tracer studies with this compound could provide further conclusive evidence by tracking the fate of the deuterated acyl chain.
The table below illustrates hypothetical data from a degradation study of this compound under thermal stress, showcasing the identification of its deuterated degradation products over time.
Table 1: Hypothetical Degradation Products of this compound in a Model System
| Time (hours) | This compound (%) | Deuterated Monoacylglycerol of Capric Acid-d19 (%) | Deuterated Capric Acid-d19 (%) |
| 0 | 100 | 0 | 0 |
| 1 | 75 | 20 | 5 |
| 2 | 50 | 35 | 15 |
| 4 | 20 | 45 | 35 |
| 8 | 5 | 30 | 65 |
Studies on the Formation Kinetics and Mechanisms of Glycidyl Esters in Process-Induced Environments
Glycidyl esters are known to form as process-induced contaminants in foods, particularly during the high-temperature deodorization of vegetable oils. sciendo.commdpi.commdpi.com The use of isotopically labeled precursors, including deuterated compounds, is essential for studying the kinetics and mechanisms of their formation.
Research has shown that glycidyl esters are primarily formed from diacylglycerols (DAGs) and monoacylglycerols (MAGs) at temperatures above 200°C, and not from triacylglycerols (TAGs). sciendo.comresearchgate.net The formation mechanism is thought to involve the intramolecular elimination of a fatty acid from a DAG. researchgate.net The rate of formation is significantly influenced by both temperature and residence time during processing. sciendo.com For example, in studies on various seed oils, the formation of glycidyl esters increased with both higher temperatures and longer deodorization times. sciendo.com
The table below presents data on the formation of glycidyl esters in different vegetable oils under varying deodorization temperatures, which illustrates the type of data that could be generated in studies employing tracers like this compound to track formation from specific precursors.
Table 2: Influence of Temperature on Glycidyl Ester Formation in Various Oils
| Oil Type | Deodorization Temperature (°C) | Glycidyl Ester Concentration (mg/kg) |
| Sunflower Oil | 220 | 0.25 |
| Sunflower Oil | 240 | 0.60 |
| Sunflower Oil | 260 | 1.10 |
| Rapeseed Oil | 220 | 0.20 |
| Rapeseed Oil | 240 | 0.55 |
| Rapeseed Oil | 260 | 0.95 |
| Soybean Oil | 220 | 0.30 |
| Soybean Oil | 240 | 0.75 |
| Soybean Oil | 260 | 1.35 |
Note: Data is illustrative and based on general findings in the literature. sciendo.com
By using a deuterated precursor like a diacylglycerol containing a d19-caprate moiety, researchers could precisely quantify the amount of this compound formed under different processing conditions. This would provide clear kinetic data and confirm the precursor-product relationship, helping to develop strategies to mitigate the formation of these contaminants in food products. rsc.org
Research on the Fate and Transport of Glycidyl Esters in Controlled Environmental Systems
In such a study, this compound would be introduced into the system, and its concentration and the appearance of its deuterated degradation products would be monitored over time in different compartments (e.g., water, soil, sediment). This would allow for the determination of key environmental parameters such as degradation rates, sorption coefficients, and potential for bioaccumulation.
Given that glycidyl esters can undergo hydrolysis, a likely degradation pathway in aqueous environments would be the formation of deuterated capric acid and glycidol. The rate of this hydrolysis would be dependent on factors such as pH and temperature. The lipophilic nature of this compound suggests that it would tend to sorb to organic matter in soil and sediment, which would affect its mobility and bioavailability. Tracer studies are essential to quantify these processes and build predictive models for the environmental behavior of this class of compounds.
Role of Glycidyl Caprate D19 in Specific Research Disciplines
Food Science and Technology Research
In the realm of food science, Glycidyl (B131873) Caprate-d19 is instrumental in addressing the challenges posed by processing contaminants, particularly glycidyl esters (GEs). These compounds can form in edible oils and fats during high-temperature refining processes. fda.govresearchgate.netfei-online.com
Quantification of Glycidyl Esters in Processed Foodstuffs and Edible Oils
The accurate measurement of glycidyl esters in food products is essential for regulatory compliance and consumer safety. Glycidyl Caprate-d19 is employed as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of these contaminants. europa.eu Isotope dilution assays using deuterated standards like this compound are highly effective because the internal standard behaves almost identically to the native analyte during extraction, derivatization, and analysis, correcting for any sample loss or matrix effects.
Several official and validated methods utilize isotopically labeled internal standards for the analysis of glycidyl esters. These methods can be broadly categorized into indirect and direct approaches. Indirect methods involve the conversion of glycidyl esters to a free form, like 3-monochloropropane-1,2-diol (3-MCPD) or 3-MBPD, followed by derivatization and analysis. fei-online.com Direct methods, on the other hand, measure the intact glycidyl esters. The use of a labeled internal standard like this compound is crucial in both approaches to ensure accuracy. For instance, in some indirect methods, isotopically labeled free MCPD isomers are used to monitor the efficiency of ester cleavage.
Table 1: Analytical Methods for Glycidyl Ester Quantification
| Method Type | Principle | Role of Labeled Standard (e.g., this compound) |
| Indirect Methods | Conversion of GEs to a derivative (e.g., 3-MCPD, 3-MBPD) before GC-MS analysis. | Internal standard to correct for variations in reaction yield and instrument response. |
| Direct Methods | Direct analysis of intact GEs using LC-MS. | Internal standard to compensate for matrix effects and ensure accurate quantification. |
Research on Formation and Mitigation Strategies of Processing Contaminants
Understanding the mechanisms of glycidyl ester formation is key to developing effective mitigation strategies. Research has shown that factors like temperature and processing duration significantly influence the formation of these contaminants, with levels increasing rapidly at temperatures above 200°C. researchgate.net Studies investigating these formation pathways often use model systems and spike experiments where this compound can serve as a tracer to follow the reaction kinetics and transformation products. By adding a known amount of the labeled compound, researchers can accurately track its conversion and degradation under different processing conditions, providing valuable insights into how to modify refining processes to minimize the formation of harmful glycidyl esters. europa.eu
Studies on Esterification and Transesterification Processes in Food Matrices
Esterification and transesterification are fundamental chemical reactions in food processing, particularly in the production of fats and oils. scielo.org.ar These reactions can be influenced by various factors, including catalysts and heating methods. scielo.org.ar While direct research citing this compound in these specific studies is not prevalent, its properties as a labeled ester make it a potentially valuable tool. Researchers could use it to trace the exchange of fatty acid groups in triglyceride molecules during interesterification, a process used to modify the physical properties of fats. The deuterium (B1214612) label would allow for the precise tracking of the caprate moiety as it is incorporated into or released from different glycerol (B35011) backbone positions.
Analytical Chemistry Research for Reference Material Development
In analytical chemistry, reference materials (RMs) and certified reference materials (CRMs) are fundamental for ensuring the quality and comparability of measurement results. european-accreditation.orguknml.comiaea.org An RM is a material or substance with one or more property values that are sufficiently homogeneous and well-established to be used for calibrating an apparatus, assessing a measurement method, or assigning values to materials. european-accreditation.orgjctlm.org
This compound, due to its high purity and defined isotopic enrichment, is a prime candidate for use in the development of reference materials for the analysis of glycidyl esters. It can be used as a primary reference standard for the calibration of analytical instruments. jctlm.org Furthermore, it can be incorporated into matrix-based reference materials, such as edible oils, at a certified concentration. These matrix RMs are invaluable for method validation and proficiency testing, allowing laboratories to assess the accuracy and reliability of their analytical procedures for glycidyl ester quantification. The development of such reference materials is guided by international standards like ISO 17034. uknml.com
Table 2: Classification of Reference Materials
| Type | Description | Potential Use of this compound |
| Primary Reference Standard | A standard with the highest metrological order and certified purity, traceable to SI units. jctlm.org | As a pure substance for calibrating analytical instruments. |
| Certified Reference Material (CRM) | An RM accompanied by documentation from an authoritative body, providing certified property values with uncertainties. iaea.org | As a component in a certified edible oil matrix for method validation. |
| Reference Material (RM) | A material with sufficiently homogeneous and stable properties for its intended use in measurement. jctlm.org | For internal quality control and routine instrument checks. |
Biochemical and Metabolic Research Applications as a Tracer
The isotopic label in this compound makes it an excellent tracer for studying metabolic processes. When introduced into a biological system, the deuterium atoms act as a "tag" that allows researchers to follow the absorption, distribution, metabolism, and excretion of the caprate molecule.
Tracing Carbon Flux and Metabolic Pathways in Model Systems
Stable isotope tracing is a powerful technique to investigate metabolic pathways and fluxes. creative-proteomics.comnih.gov By introducing isotopically labeled substrates into a biological system, scientists can track their incorporation into various metabolites over time. creative-proteomics.com This provides a dynamic view of metabolic networks. nih.govd-nb.infoutah.edu
This compound can be used in studies to trace the metabolic fate of capric acid (a ten-carbon fatty acid). After the hydrolysis of the glycidyl ester, the released deuterated capric acid can enter various metabolic pathways. Researchers can use techniques like mass spectrometry to track the deuterium label as it is incorporated into other molecules. This allows for the quantification of carbon flux through specific pathways, such as beta-oxidation or its potential incorporation into more complex lipids. These studies are crucial for understanding the metabolic response to different dietary fats and for investigating metabolic dysregulation in diseases. creative-proteomics.comnih.gov The use of stable isotopes like deuterium is a key component of metabolic flux analysis (MFA). d-nb.info
: Enzymatic Activity Studies Involving Esterases and Related Enzymes
This compound, as a deuterated analog of Glycidyl Caprate, serves as a valuable tool in the intricate study of enzymatic reactions, particularly those catalyzed by esterases and lipases. The introduction of a deuterium-labeled decanoate (B1226879) chain (d19) allows researchers to probe the mechanisms and kinetics of enzymatic hydrolysis with high precision. While specific research exclusively documenting the use of this compound is not abundant in publicly accessible literature, its role can be understood through the extensive studies conducted on structurally similar non-deuterated glycidyl esters and the general application of deuterated compounds in enzymology.
Deuterated molecules are frequently employed to investigate kinetic isotope effects (KIEs), which can reveal the rate-determining steps of an enzymatic reaction. researchgate.netescholarship.org The replacement of hydrogen with deuterium, a heavier isotope, can lead to a slower rate of bond cleavage if that bond is broken in the rate-limiting step of the reaction. researchgate.net In the context of this compound, the deuterated caprate moiety would allow for the detailed study of the acylation and deacylation steps in the catalytic cycle of esterases and lipases.
Research on the enzymatic resolution of racemic glycidyl esters is extensive, as these reactions are crucial for the synthesis of optically pure compounds. google.comresearchgate.netgoogle.com Various lipases and esterases have been shown to exhibit high enantioselectivity in the hydrolysis of racemic glycidyl esters, such as glycidyl butyrate (B1204436). researchgate.netresearchgate.netup.ac.za These studies provide a framework for how this compound would be utilized as a substrate. The enzyme would selectively hydrolyze one enantiomer, leaving the other enriched. The use of the d19 labeled substrate would facilitate precise tracking of the substrate and product in complex biological matrices using techniques like mass spectrometry.
Detailed Research Findings:
One common application is the screening of various enzymes for their ability to hydrolyze a glycidyl ester substrate. This helps in identifying the most efficient and selective biocatalyst for a particular transformation. A study on the hydrolysis of (R,S)-glycidyl butyrate by various microbial esterases could yield data similar to that presented in Table 1.
Table 1: Illustrative Hydrolytic Activity of Various Esterases on a Racemic Glycidyl Ester This table is a hypothetical representation based on typical findings in the field and does not represent actual data for this compound.
| Enzyme Source | Specific Activity (U/mg) | Enantiomeric Excess (e.e. %) of Remaining Ester | Enantioselectivity (E) |
|---|---|---|---|
| Pseudomonas fluorescens Lipase | 150 | >99 (R) | >200 |
| Candida antarctica Lipase B | 210 | 98 (R) | 150 |
| Porcine Pancreas Lipase | 85 | 96 (S) | 21 |
U/mg: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute per mg of protein. E: Enantiomeric ratio, a measure of the enzyme's ability to distinguish between two enantiomers.
Further detailed kinetic studies are often performed on the most promising enzymes to determine key kinetic parameters. These parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. Table 2 presents hypothetical kinetic parameters for the hydrolysis of the preferred enantiomer of a glycidyl ester by a specific esterase. The use of this compound in such a study would allow for a direct comparison with its non-deuterated counterpart to determine any kinetic isotope effects.
Table 2: Illustrative Kinetic Parameters for the Enzymatic Hydrolysis of an Enantiopure Glycidyl Ester This table is a hypothetical representation based on typical findings in the field and does not represent actual data for this compound.
| Enzyme | Substrate Enantiomer | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Esterase LAE6 | (R)-(-)-Glycidyl Butyrate | 5.2 | 120 | 2.3 x 10⁴ |
The data illustrates that the enzyme has a higher affinity (lower Km) and catalytic efficiency (higher kcat/Km) for the (R)-enantiomer of glycidyl butyrate. up.ac.za Similar studies with this compound would be instrumental in delineating the substrate specificity and stereochemical preference of various esterases and lipases for long-chain fatty acid glycidyl esters. The deuteration would be particularly useful in studies aiming to elucidate the transition state structure of the enzymatic reaction through the measurement of kinetic isotope effects.
Methodological Considerations, Challenges, and Advancements in Glycidyl Caprate D19 Research
Purity Assessment and Isotopic Interferences of Deuterated Internal Standards
The accuracy of quantification using deuterated internal standards like Glycidyl (B131873) Caprate-d19 is directly dependent on the standard's chemical and isotopic purity. The presence of unlabeled analogue impurities in the deuterated standard can lead to an overestimation of the analyte in a sample. Therefore, rigorous purity assessment is a critical first step.
Purity Assessment: The purity of deuterated standards is typically determined using a combination of chromatographic and spectrometric techniques. nih.gov For instance, Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the identity and determine the chemical purity of the synthesized standard. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is employed to characterize the final product and confirm its structure. nih.gov
Isotopic Interferences: Isotopic interference is another significant challenge. This can arise from the natural abundance of isotopes (e.g., ¹³C) in the native analyte, which can contribute to the signal of the deuterated internal standard, or from the presence of incompletely deuterated species in the internal standard itself. In methods where glycidyl esters (GE) are converted to derivatives like 3-monobromopropanediol (3-MBPD) for analysis, it is crucial to account for any potential cross-contamination or conversion. innovhub-ssi.it For example, some indirect analysis methods require correcting for the conversion of 3-monochloropropanediol (3-MCPD) esters to glycidol (B123203) during alkaline-catalyzed cleavage, which can lead to an overestimation of the original glycidyl ester content. d-nb.info The use of distinct, isotopically labeled ester-bound 3-MCPD and glycidol internal standards allows for the quantification of this conversion and correction for the overestimation. d-nb.info
The table below summarizes the key aspects of purity and interference assessment for deuterated standards.
| Assessment Parameter | Technique | Purpose | Challenge |
| Chemical Purity | GC-MS, NMR | To confirm structural identity and quantify non-isotopic impurities. | Presence of unlabelled analytes can lead to inaccurate quantification. |
| Isotopic Purity | Mass Spectrometry | To determine the degree of deuteration and identify incompletely labeled species. | Incomplete deuteration can cause signal overlap and interfere with analyte measurement. |
| Interference Correction | Isotope Dilution Analysis | To correct for analyte conversion during sample preparation (e.g., 3-MCPD to glycidol). | Complex chemical transformations can influence results in indirect analysis methods. bund.de |
Addressing Signal Drift and Heteroscedasticity in Quantitative Research
Long analytical runs, especially in high-throughput laboratories, can be plagued by signal drift in the mass spectrometer. This drift, or the gradual change in instrument response over time, can compromise the accuracy and reproducibility of quantitative results. It can be caused by factors such as contamination of the ion source or changes in instrument temperature. The "dilute and shoot" approach, while simple, can be particularly challenging due to the rapid deterioration of sensitivity and inconsistent instrument behavior. cabidigitallibrary.org
Another significant statistical challenge in quantitative analysis is heteroscedasticity. This occurs when the variance of the errors in a regression model is not constant across all levels of the independent variable. In bioanalytical and food contaminant analysis, it is common to observe that the variability of measurements increases with concentration. nih.gov Using a traditional ordinary least squares (OLS) linear regression, which assumes constant variance (homoscedasticity), can lead to inaccurate calibration curves and flawed quantification, particularly at the lower and upper ends of the calibration range. fiveable.mepittstate.edu
To counteract this, Weighted Least Squares (WLS) regression is an advanced and more appropriate calibration model. nih.gov WLS assigns a weight to each calibration point, with lower weights given to the more variable (typically higher concentration) points and higher weights to the more precise (lower concentration) points. fiveable.me This approach minimizes the weighted sum of squared residuals, providing a more accurate model of the relationship between concentration and response. fiveable.merfaqs.com
The table below outlines the challenges and solutions related to signal stability and data modeling.
| Challenge | Description | Consequence | Mitigation Strategy |
| Signal Drift | Gradual change in instrument response over time. | Inaccurate and irreproducible quantitative results. | Frequent calibration, use of internal standards, regular instrument maintenance. |
| Heteroscedasticity | Non-constant variance of errors in measurement across a concentration range. | Inaccurate calibration models, especially at low and high concentrations. | Application of Weighted Least Squares (WLS) regression for calibration. nih.gov |
Development of "Dilute and Shoot" Methodologies and Minimized Sample Preparation
In the quest for higher sample throughput and reduced analytical costs, "dilute and shoot" methodologies have been developed. These methods drastically simplify sample preparation, often involving only the dilution of the oil or lipid extract in a suitable solvent before direct injection into a liquid chromatography-mass spectrometry (LC-MS) system. cabidigitallibrary.orgmdpi.com This approach avoids time-consuming and labor-intensive steps like solid-phase extraction (SPE) or other cleanup procedures. cabidigitallibrary.org
The development of a UHPLC/Q-TOF-based screening method for GEs in glycerin, for example, utilized a "dilute-and-shoot" approach with minimal sample preparation that could be adapted to other matrices. mdpi.com Similarly, direct analysis of glycidyl esters in vegetable oils by LC-MS has been achieved without extensive sample cleanup, providing acceptable recovery and consistent performance even after numerous injections. researchgate.net Supercritical fluid chromatography–high-resolution mass spectrometry (SFC–HRMS/MS) also leverages a "dilute-and-shoot" approach, greatly increasing sample throughput by eliminating the need for hydrolysis and derivatization steps required in indirect GC-MS methods. chromatographyonline.com
However, this approach is not without its challenges. Key issues include:
Matrix Effects: The direct injection of complex matrices like edible oils can lead to significant matrix effects, primarily ion suppression, which can reduce method sensitivity and accuracy. researchgate.net
Instrument Contamination: Injecting minimally cleaned samples can lead to the rapid contamination of the LC column and the MS ion source, resulting in signal drift and requiring more frequent maintenance. cabidigitallibrary.org
Poor Solubility: The analytes may have poor solubility in the solvents used for the LC mobile phase, affecting chromatographic performance. cabidigitallibrary.org
The table below compares "Dilute and Shoot" methods with traditional approaches.
| Method | Sample Preparation | Advantages | Disadvantages |
| Traditional (e.g., SPE Cleanup) | Multi-step extraction, cleanup, and concentration. cabidigitallibrary.org | Cleaner extracts, reduced matrix effects, higher sensitivity. | Time-consuming, labor-intensive, higher solvent consumption. |
| "Dilute and Shoot" | Dilution in a suitable solvent. mdpi.com | Rapid, high throughput, reduced cost, simple. | Increased matrix effects, potential for instrument contamination, lower sensitivity. cabidigitallibrary.orgresearchgate.net |
Quality Control and Proficiency Testing Schemes for Glycidyl Ester Analysis
Ensuring the reliability and comparability of data for glycidyl esters across different laboratories is paramount for food safety monitoring and regulation. This is achieved through robust internal quality control (QC) practices and participation in external proficiency testing (PT) schemes.
Quality Control (QC): Internal QC involves the routine analysis of quality control materials to monitor the performance of an analytical method. fapas.com These materials are often well-characterized matrices (e.g., vegetable oil) containing known concentrations of the analytes. fapas.com This allows laboratories to check for the absence of interferences, evaluate the sensitivity and efficiency of the extraction process, and perform accurate quantification of samples. analis.com.my Regulatory guidelines, such as those from the European Commission, often specify method performance criteria, including recovery rates and limits of quantification (LOQ), that must be met. chromatographyonline.com
| Scheme | Provider/Organizer Example | Matrix Example | Analyte Example | Purpose |
| Quality Control (Internal) | Laboratory-prepared or commercial QC materials | Vegetable Oil fapas.com | Glycidyl esters, 2- & 3-MCPD esters | Routine monitoring of method performance, accuracy, and precision. analis.com.my |
| Proficiency Testing (External) | EURL PAH, Fapas®, DRRR fapas.comeuropa.eudrrr.de | Infant Formula, Waffles, Edible Oil europa.eudrrr.de | Sum of 3-MCPD and 3-MCPD fatty acid esters; Glycidyl fatty acid esters expressed as glycidol. drrr.de | Inter-laboratory comparison, validation of analytical competence, identification of methodological bias. europa.eu |
Conclusion and Future Research Perspectives
Summary of Glycidyl (B131873) Caprate-d19's Contributions to Academic Knowledge
Glycidyl Caprate-d19 has established itself as a critical tool in the field of analytical chemistry, particularly for the monitoring of food contaminants. Its primary contribution lies in its role as an internal standard for the sensitive and accurate quantification of its non-deuterated counterpart, Glycidyl Caprate. lgcstandards.compharmaffiliates.com This is paramount because glycidyl esters (GEs) are process-induced contaminants formed during the high-temperature refining of edible oils and fats. sgs-institut-fresenius.de These esters can be hydrolyzed in the human body to release glycidol (B123203), a compound classified as a probable human carcinogen. sgs-institut-fresenius.de
The use of this compound facilitates a technique known as stable isotope dilution analysis (SIDA), most often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netovid-verband.de This methodology is considered the gold standard for quantitative analysis. nih.gov By introducing a known quantity of the deuterated standard into a sample, analysts can correct for variations in sample preparation, extraction efficiency, and instrument response. clearsynth.comchromatographyonline.com This significantly improves the accuracy and precision of measurements, which is essential for enforcing regulatory limits and conducting reliable exposure assessments. clearsynth.com
Research has demonstrated the successful application of deuterated glycidyl ester standards, including analogs like this compound, in the analysis of various food matrices such as edible oils, infant formula, baked goods, and snack foods. analis.com.mytandfonline.comeuropa.eu The development of analytical methods incorporating these standards has enabled detection limits to be lowered by a factor of 5 to 10 compared to previous methods, allowing for the quantification of contaminants at levels as low as 1-3 µg/kg in some cases. nih.govresearchgate.net This heightened sensitivity is crucial for protecting vulnerable populations, such as infants, leading to studies that have tracked and shown a reduction in GE levels in infant formulas over time. tandfonline.com
Table 1: Physicochemical Properties of Glycidyl Caprate and its Deuterated Analog
| Property | Glycidyl Caprate | This compound |
|---|---|---|
| Synonyms | Glycidyl decanoate (B1226879) | Labeled Glycidyl Caprate |
| CAS Number | 26411-50-7 larodan.com | Not available |
| Molecular Formula | C13H24O3 larodan.com | C13H5D19O3 advatechgroup.com |
| Molecular Weight | 228.33 g/mol larodan.com | ~247.5 g/mol |
| Primary Use | Epoxy monomer, crosslinking agent pharmaffiliates.com | Internal standard for quantitative analysis pharmaffiliates.com |
Identification of Unexplored Research Avenues and Methodological Improvements
Despite its utility, the full potential of this compound and related deuterated standards invites further exploration. Several research avenues remain open:
Expansion to Complex Matrices: While methods are well-established for oils and fats, their application to more complex, multi-ingredient food products presents ongoing challenges. sgs-institut-fresenius.de Research is needed to optimize extraction and clean-up procedures for these matrices to ensure the deuterated standard accurately mimics the behavior of the native analyte and minimizes matrix effects. nih.govclearsynth.com
Synthesis and Purity: The synthesis of deuterated standards can be complex and costly. nih.gov Developing more efficient and cost-effective synthesis routes for this compound and other labeled standards would increase their accessibility to more laboratories. Furthermore, ensuring the isotopic and chemical purity of the standard is paramount, as impurities can interfere with quantification. wuxiapptec.com Research into novel purification techniques and more rigorous certification processes for reference materials is needed. europa.eu
Direct vs. Indirect Methods: The analytical community utilizes both direct methods, which measure the intact glycidyl esters, and indirect methods, which convert the esters to a derivative before measurement. analis.com.myrestek.com this compound is crucial for direct methods. researchgate.net Comparative studies are still needed to fully understand the advantages and limitations of each approach across a wider range of food types and processing conditions. There is a specific need for certified reference materials to properly validate and compare these different methods. europa.eu
Understanding Isotope Effects: While stable isotope-labeled standards are considered ideal, heavy deuterium (B1214612) labeling can sometimes cause a slight shift in chromatographic retention time compared to the non-labeled analyte. chromatographyonline.comwuxiapptec.com This can lead to differential ion suppression or enhancement in mass spectrometry. Research could focus on quantifying the chromatographic isotope effect for this compound under various LC and GC conditions to refine quantification accuracy further.
Table 2: Potential Future Research Directions
| Research Area | Objective | Potential Impact |
|---|---|---|
| Methodological Development | Optimize extraction of GEs from complex food matrices (e.g., baked goods, ready-made meals). | Increased accuracy of risk assessments for a wider variety of foods. |
| Synthetic Chemistry | Develop more efficient and lower-cost synthesis pathways for deuterated glycidyl esters. | Broader accessibility and use of SIDA for food safety monitoring. |
| Reference Material Certification | Create certified reference materials (CRMs) for GEs in various food matrices. | Improved inter-laboratory comparability and method validation. europa.eu |
| Isotope Effect Studies | Investigate the chromatographic and mass spectrometric behavior of highly deuterated standards. | Refinement of quantification protocols for maximum accuracy. wuxiapptec.com |
Broader Implications for the Application of Deuterated Standards in Chemical and Analytical Sciences
The successful application of this compound in food safety analysis underscores the broader significance of deuterated standards in modern analytical science. These standards are indispensable tools for achieving the highest levels of accuracy and precision in quantitative analysis, particularly with mass spectrometry-based techniques. clearsynth.comnih.gov
The principle of using a deuterated internal standard extends far beyond food contaminant analysis, with critical applications in pharmaceutical research, environmental monitoring, clinical diagnostics, and metabolomics. nih.govclearsynth.com In each of these fields, the ability to accurately quantify specific molecules within a complex biological or environmental matrix is essential for discovery and regulation. Isotopically labeled standards are the gold standard for this purpose because they co-elute with the analyte and experience similar matrix effects and losses during sample workup, providing robust correction. nih.gov
The ongoing development and application of compounds like this compound drive innovation in analytical instrumentation and methodologies. The need to resolve labeled and unlabeled compounds pushes the boundaries of chromatographic separation and mass spectrometer sensitivity and resolution. researchgate.net As the demand for more comprehensive and reliable data grows across all scientific disciplines, the synthesis and application of specific, high-purity deuterated standards will continue to be a cornerstone of high-quality quantitative research, enabling groundbreaking discoveries and ensuring public health and safety. clearsynth.com
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing Glycidyl Caprate-d19?
- Methodological Answer : this compound, a deuterated glycidyl ester, is synthesized via nucleophilic ring-opening of glycidol-d₃ derivatives with capric acid under anhydrous conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and epoxy group integrity. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to verify purity and isotopic enrichment (>98% deuterium). For reproducibility, experimental protocols should specify reagent ratios (e.g., 1:1.2 glycidol-d₃ to capric acid), reaction time (24–48 hrs at 60°C), and inert atmosphere conditions .
Q. How should researchers handle and store this compound to ensure stability in experimental settings?
- Methodological Answer : this compound is hygroscopic and prone to epoxy ring hydrolysis. Store aliquots in amber vials under argon at −20°C. Prior to use, equilibrate to room temperature in a desiccator. For aqueous experiments, prepare fresh solutions in deuterated solvents (e.g., D₂O or deuterated acetonitrile) to minimize proton exchange. Stability tests via periodic GC-FID analysis (e.g., every 24 hrs) are recommended for long-term studies .
Advanced Research Questions
Q. How can researchers optimize the use of this compound as an internal standard in trace-level quantitation of glycidyl esters?
- Methodological Answer : To minimize matrix effects in mass spectrometry, use a matrix-matched calibration curve with this compound spiked at concentrations spanning 0.1–100 ng/mL. Employ isotope dilution techniques, ensuring the deuterated compound’s retention time aligns with the target analyte (e.g., glycidyl caprate) within ±0.1 min. Validate recovery rates (85–115%) across three biological matrices (e.g., plasma, adipose tissue, plant extracts) using solid-phase extraction (SPE) with Amberlite XAD-7, which shows >90% recovery for glycidyl ethers .
Table 1 : Recovery Rates of this compound Using Different Sorbents
| Sorbent | Recovery (%) | Relative Humidity Tolerance |
|---|---|---|
| Amberlite XAD-7 | 92 ± 3 | High (>80% RH) |
| Activated Charcoal | 78 ± 5 | Moderate (50–70% RH) |
Q. What statistical approaches resolve contradictions in glycidyl ester reactivity data across studies?
- Methodological Answer : Discrepancies in reaction kinetics (e.g., epoxy ring-opening rates) may arise from solvent polarity or catalytic traces. Use multivariate analysis (e.g., partial least squares regression) to isolate variables. For example, in enzymatic resolution studies, Plackett-Burman designs can identify critical factors (e.g., lipase concentration, pH) affecting enantioselectivity. Replicate experiments under controlled conditions (e.g., anhydrous DMF vs. aqueous buffers) and apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. How can this compound be utilized in polymerization-induced self-assembly (PISA) for advanced material design?
- Methodological Answer : Incorporate this compound as a chain-transfer agent in atom transfer radical polymerization (ATRP) of glycidyl methacrylate. The deuterated epoxide group enhances NMR visibility for real-time monitoring of copolymerization kinetics. Optimize monomer-to-initiator ratios (e.g., 200:1) and reaction temperature (70–90°C) to achieve controlled molecular weights (Đ < 1.2). Post-polymerization, use small-angle neutron scattering (SANS) to characterize nanostructure morphology, leveraging deuterium’s contrast in scattering experiments .
Methodological Best Practices
Q. What protocols ensure reproducibility in deuterium isotope effect studies using this compound?
- Methodological Answer : To quantify kinetic isotope effects (KIE), conduct parallel reactions with this compound and its non-deuterated analog under identical conditions (solvent, catalyst, temperature). Use high-resolution MS to measure rate constants (k_H/k_D). For enzyme-catalyzed reactions, pre-equilibrate systems with deuterated buffers to eliminate solvent exchange artifacts. Report KIE values with error margins derived from triplicate experiments .
Q. How should researchers address discrepancies in chromatographic retention times for this compound across analytical platforms?
- Methodological Answer : Retention time shifts (ΔRT > 0.2 min) may arise from column aging or solvent lot variations. Standardize methods using a reference column (e.g., Agilent HP-5ms) and calibrate with deuterated retention index markers. For LC-MS, employ a pre-column filter (0.22 µm PTFE) to remove particulates affecting phase stability. Inter-laboratory validation via round-robin testing is recommended for multi-center studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
